N-Formylglycine

Catalog No.
S749768
CAS No.
2491-15-8
M.F
C3H5NO3
M. Wt
103.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formylglycine

CAS Number

2491-15-8

Product Name

N-Formylglycine

IUPAC Name

2-formamidoacetic acid

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

InChI

InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7)

InChI Key

UGJBHEZMOKVTIM-UHFFFAOYSA-N

SMILES

C(C(=O)O)NC=O

Solubility

1.85 M

Synonyms

(Formylamino)acetic Acid; 2-Formamidoacetic Acid; Formylglycine; NSC 15826

Canonical SMILES

C(C(=O)O)NC=O

N-Formylglycine (N-FGly) is a small molecule with the chemical formula C₃H₅NO₃. It is an N-acylated derivative of the simplest amino acid, glycine, where a formyl group (HCO) is attached to the amino group (NH₂) of glycine []. N-Formylglycine has gained interest in scientific research due to its diverse potential applications in various fields.

Peptide Synthesis

N-Formylglycine plays a crucial role in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) technique []. SPPS is a widely used method for the automated synthesis of peptides, which are building blocks of proteins. N-Formylglycine serves as the initial attachment point for the growing peptide chain on a solid support during SPPS. This allows for the stepwise addition of amino acids to build the desired peptide sequence. The formyl group is subsequently removed after the complete peptide chain is assembled, resulting in the final peptide product [].

Bacterial Metabolism

N-Formylglycine is an intermediate metabolite involved in the one-carbon folate pathway in some bacteria []. This pathway plays a vital role in the metabolism of various one-carbon units, which are essential for various cellular processes, including purine and thymidine synthesis. Studies have shown that N-Formylglycine can be utilized by certain bacterial species as a carbon and nitrogen source []. Additionally, N-Formylglycine has been implicated in bacterial signaling pathways, potentially influencing virulence and antibiotic resistance [].

Other Potential Applications

Research is ongoing to explore the potential applications of N-Formylglycine in other scientific fields. Some potential areas of exploration include:

  • Drug discovery: N-Formylglycine derivatives might be investigated for their potential therapeutic properties in various diseases [].
  • Material science: N-Formylglycine could be used as a building block for the development of novel functional materials [].
  • Environmental science: Studies have explored the potential use of N-Formylglycine as a biomarker for environmental monitoring.

Origin and Significance:

N-Formylglycine is an endogenous metabolite, meaning it's naturally produced within the body []. Its specific biological function remains under investigation, but research suggests it might play a role in various processes, though the exact mechanisms are not fully understood [].


Molecular Structure Analysis

Key Features:

N-Formylglycine belongs to the class of N-formyl-alpha amino acids. Its structure consists of a glycine (the simplest amino acid) backbone with a formyl group (HCHO) attached to its terminal nitrogen atom []. This structure can be represented by the following formula: HCONHCH2COOH [].

Notable Aspects:

The presence of the formyl group differentiates N-Formylglycine from glycine. This modification might influence its chemical properties and potential interactions with other molecules.


Chemical Reactions Analysis

Synthesis:

The specific biological pathway for N-Formylglycine synthesis in the body is not yet fully elucidated []. However, researchers are exploring potential synthetic routes in the lab, though detailed information on these methods is limited in publicly available sources.

Decomposition and Other Reactions:


Physical And Chemical Properties Analysis

Data Availability:

Specific data on physical and chemical properties of N-Formylglycine, such as melting point, boiling point, and solubility, is scarce in openly available scientific literature.

Stability:

Current Understanding:

The specific mechanism of action of N-Formylglycine in the body remains unclear. However, its presence as an endogenous metabolite suggests a potential role in cellular processes [].

XLogP3

-0.9

UNII

11F24CG16M

Other CAS

2491-15-8

Wikipedia

Formylglycine

Dates

Modify: 2023-08-15

Explore Compound Types